1-(1H-Indazol-4-yl)ethanamine hydrochloride
CAS No.:
Cat. No.: VC13531588
Molecular Formula: C9H12ClN3
Molecular Weight: 197.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H12ClN3 |
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Molecular Weight | 197.66 g/mol |
IUPAC Name | 1-(1H-indazol-4-yl)ethanamine;hydrochloride |
Standard InChI | InChI=1S/C9H11N3.ClH/c1-6(10)7-3-2-4-9-8(7)5-11-12-9;/h2-6H,10H2,1H3,(H,11,12);1H |
Standard InChI Key | SBDAWZDJNQOSPR-UHFFFAOYSA-N |
SMILES | CC(C1=C2C=NNC2=CC=C1)N.Cl |
Canonical SMILES | CC(C1=C2C=NNC2=CC=C1)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Table 1: Key Physicochemical Properties
Property | Value/Description |
---|---|
Molecular Formula | C₉H₁₂ClN₃ |
Molecular Weight | 197.67 g/mol |
Melting Point | Not reported (decomposes) |
Solubility | Soluble in polar solvents |
pKa (amine) | ~9.5 (estimated) |
LogP (Partition Coefficient) | ~1.2 (calculated) |
The 4-position substitution distinguishes it from the more commonly studied 3-yl isomer, which exhibits distinct electronic and steric effects .
Synthetic Routes and Reaction Mechanisms
General Synthesis of Indazole Derivatives
The synthesis of 1-(1H-Indazol-4-yl)ethanamine hydrochloride can be inferred from methodologies used for analogous compounds. A typical approach involves:
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Indazole Functionalization: Introducing substituents via electrophilic substitution or cross-coupling reactions.
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Ethanamine Attachment: Alkylation or reductive amination to install the ethanamine group.
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .
Key Reaction Steps
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Step 1: Nitration or halogenation of indazole to introduce a leaving group at the 4-position.
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Step 2: Nucleophilic substitution with ethylenediamine or a protected amine precursor.
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Step 3: Deprotection (if applicable) and acidification with HCl to form the hydrochloride salt.
A study by J. Org. Chem. (2022) demonstrated that reactions of NH-indazoles with formaldehyde in hydrochloric acid yield N-hydroxymethyl derivatives . While this work focused on 1- and 2-substituted indazoles, analogous pathways could theoretically apply to 4-substituted variants with modifications to reaction conditions.
Spectroscopic and Crystallographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of indazole derivatives are highly sensitive to substitution patterns. For the 4-yl isomer:
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¹H NMR: The aromatic protons (H5, H6, H7) exhibit distinct coupling constants (e.g., ³JH5-H6 ≈ 7.5–8.0 Hz) . The ethanamine chain’s protons resonate as a triplet near δ 2.7–3.0 ppm (CH₂) and a broad singlet for NH₂.
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¹³C NMR: The indazole carbons (C3a, C7a) appear downfield (~125–140 ppm), while the CH₂ groups resonate near 70 ppm .
X-ray Crystallography
Future Directions and Research Gaps
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Synthetic Optimization: Developing regioselective methods for 4-substitution to improve yield.
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Biological Screening: Evaluating kinase inhibition, CNS activity, and cytotoxicity in vitro.
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Crystallographic Studies: Resolving the crystal structure to guide drug design.
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